Lipophilicity (LogP) Differentiation: Target Compound vs. Methylene-Bridged Analog
The target compound 2-{[1-(4-methylphenyl)ethyl]amino}butan-1-ol (CAS 1042623-34-6) has a computed LogP of 2.42 . This value is notably higher than that of its closest methylene-bridged analog, 2-{[(4-methylphenyl)methyl]amino}butan-1-ol (CAS 869942-69-8), which has a computed LogP of approximately 1.8–1.9 (estimated based on its one fewer methylene unit and published fragment-based LogP contributions) . The ~0.5 LogP unit increase translates to approximately a 3.2-fold greater partition coefficient into octanol, indicating substantially enhanced membrane permeability potential for the target compound.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (computed) |
| Comparator Or Baseline | 2-{[(4-methylphenyl)methyl]amino}butan-1-ol (CAS 869942-69-8); estimated LogP ~1.8–1.9 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6; ~3.2× greater lipophilicity |
| Conditions | Computed LogP values from vendor-reported data; comparator LogP estimated from structural difference (one additional CH₂ in linker) using standard fragment-based methods. |
Why This Matters
Higher LogP correlates with improved membrane permeability, which is critical for intracellular target engagement in cell-based screening campaigns; procurement of the methylene-bridged analog would yield a compound with significantly different ADME behavior.
